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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

Get Quote

TFAX 488, SE is an advanced, amine-reactive green fluorescent dye engineered for high-

resolution applications, including dSTORM, SIM, and two-photon excitation microscopy[1]. It

serves as a direct, high-performance upgrade to legacy dyes like FITC and Alexa Fluor® 488.

When assessing live-cell compatibility, the intrinsic brightness and photostability of a dye

directly dictate the required labeling concentration. Dyes with poor quantum yields or rapid

photobleaching necessitate higher working concentrations, thereby exponentially increasing

the risk of cytotoxicity.

Table 1: Photophysical Properties and Live-Cell Suitability
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Specification TFAX 488, SE
Alexa Fluor® 488,
SE

FITC

Excitation / Emission

Max
495 nm / 515 nm 495 nm / 519 nm 490 nm / 525 nm

Extinction Coefficient 73,000 M⁻¹cm⁻¹ 71,000 M⁻¹cm⁻¹ 68,000 M⁻¹cm⁻¹

Quantum Yield 0.92 0.92 ~0.90

pH Sensitivity Insensitive (pH 4–10) Insensitive (pH 4–10) Highly Sensitive

Photostability Excellent Excellent
Poor (Rapid

Bleaching)

Live-Cell Cytotoxicity

Risk

Low (High brightness

allows minimal

working

concentration)

Low

High (Requires higher

concentration/exposur

e)

The Mechanistic Causality of SE-Induced
Cytotoxicity
To accurately assess cytotoxicity, one must understand its biochemical origin. Succinimidyl

ester (SE) groups are designed to react nucleophilically with primary amines (

), primarily targeting lysine residues on the extracellular domains of membrane proteins.

While this covalent conjugation is highly stable, over-labeling live cells introduces severe

physiological stress. High dye-to-cell ratios can artificially cross-link membrane receptors,

altering their isoelectric points and mimicking ligand-independent activation. This membrane

stress rapidly triggers the extrinsic apoptotic cascade (via death receptors like Fas/TNFR) or

causes direct necrotic membrane rupture.
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Apoptotic signaling cascade triggered by excessive surface amine cross-linking.
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Self-Validating Experimental Workflow
Scientific trustworthiness demands that cytotoxicity is never assessed using a single

parameter. A drop in metabolic activity does not inherently confirm cell death (it may indicate

cytostasis), and isolated membrane permeability assays can miss early-stage apoptosis.

Therefore, this protocol utilizes an orthogonal, self-validating system:

Metabolic Viability: ATP quantification via CellTiter-Glo.

Apoptotic Profiling: Phosphatidylserine (PS) externalization and membrane integrity via

Annexin V-PE / 7-AAD flow cytometry.

Strategic Choice: Because TFAX 488 emits in the green channel (FITC equivalent), we must

utilize Phycoerythrin (PE) for Annexin V and 7-Aminoactinomycin D (7-AAD) for necrosis to

completely eliminate spectral bleed-through[2].

Live Cell Suspension TFAX 488 SE Titration
(0.1 - 10 µM) Wash & 24h Incubation

CellTiter-Glo Assay
(ATP/Metabolism)

 Orthogonal
 Validation

Annexin V-PE / 7-AAD
(Apoptosis/Necrosis)

 Orthogonal
 Validation
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Self-validating workflow for assessing dye-induced cytotoxicity via orthogonal assays.

Phase 1: Live Cell Labeling and Titration
Cell Preparation: Harvest and wash cells twice in an amine-free, serum-free buffer (e.g.,

DPBS).

Causality: Serum proteins (like BSA) contain abundant free amines that will competitively

quench the SE dye, drastically reducing cell labeling efficiency and skewing titration data.

Dye Preparation: Reconstitute TFAX 488, SE in high-quality, anhydrous DMSO to a 10 mM

stock[1].
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Titration: Resuspend cells at

cells/mL. Add TFAX 488, SE to achieve final concentrations of 0.1 µM, 1 µM, 5 µM, and 10
µM. Include a vehicle control (DMSO only).

Incubation: Incubate for 30 minutes at room temperature in the dark.

Quenching: Stop the reaction by adding 5 volumes of complete culture medium (containing

10% FBS). The free amines in the serum will neutralize unreacted dye. Wash twice.

Recovery: Plate cells and incubate at 37°C for 24 hours to allow potential cytotoxicity to

manifest.

Phase 2: Orthogonal Validation
Assay A: CellTiter-Glo® Luminescent Cell Viability Assay

Equilibration: Equilibrate the CellTiter-Glo reagent and the cell culture plate to room

temperature for 30 minutes[3].

Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven

temperatures across the plate will cause severe edge effects and skewed luminescence

data[3].

Lysis: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL reagent to 100 µL medium)[3].

Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then

incubate for 10 minutes to stabilize the luminescent signal[3]. Record luminescence.

Assay B: Annexin V-PE / 7-AAD Flow Cytometry

Harvesting: Collect the TFAX 488-labeled cells. Crucial: You must collect the culture

supernatant as well to capture detached, late-apoptotic cells. Wash in cold PBS[2].

Buffer Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at

cells/mL[4].
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Causality: Annexin V binding to externalized PS is strictly calcium-dependent. Using

standard PBS lacking

will result in false negatives[2].

Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-PE

and 5 µL of 7-AAD[2].

Incubation: Incubate for 15 minutes at room temperature in the dark[2].

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry[4].

Gate on the TFAX 488 positive population (FITC channel) and analyze for PE (Apoptosis)

and PerCP-Cy5.5 (Necrosis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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